![molecular formula C25H24N2O4 B2421808 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 951471-98-0](/img/structure/B2421808.png)
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide
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Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide, also known as BOAA, is a chemical compound that has been studied extensively for its potential therapeutic applications. BOAA belongs to the family of tetrahydroquinoline derivatives, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
Structural Aspects and Properties
Research on compounds structurally similar to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide has shown a variety of structural properties and interactions. For instance, Karmakar et al. (2007) explored the structural aspects of two amide-containing isoquinoline derivatives, focusing on their ability to form gels and crystalline solids upon treatment with different acids. Their study revealed that the structural configuration of these compounds influences their fluorescence emission, with specific host-guest complexes exhibiting stronger fluorescence emission at lower wavelengths compared to the parent compounds (Karmakar, Sarma, & Baruah, 2007).
Chemical Synthesis and Transformations
The chemical synthesis and transformation of related compounds have been extensively studied. Mao et al. (2014) described a new and practical synthetic route for a structurally similar compound, showcasing the potential for efficient production of such molecules for further scientific investigation (Ma Wenpeng et al., 2014). Additionally, Roberts et al. (1997) demonstrated the synthesis of pyrrolo[4,3,2-de]quinolines from dimethoxyquinoline, highlighting the versatility of these structures in chemical synthesis (Roberts, Joule, Bros, & Álvarez, 1997).
Biological Applications and Potential Activities
While the specific compound N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide has not been directly linked to detailed biological activities in the provided literature, similar compounds have been the subject of investigation for their potential biological properties. For example, Minegishi et al. (2015) found that a series of indenopyrazoles, which share structural similarities, exhibited promising antiproliferative activity toward human cancer cells. This suggests a potential avenue for the development of novel therapeutic agents based on the structural framework of these compounds (Minegishi et al., 2015).
properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-30-22-9-5-6-10-23(22)31-17-24(28)26-20-12-13-21-19(15-20)11-14-25(29)27(21)16-18-7-3-2-4-8-18/h2-10,12-13,15H,11,14,16-17H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEWRJVDMBYJSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide |
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